molecular formula C19H16FN3O2S2 B2718789 4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide CAS No. 941875-65-6

4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide

Cat. No.: B2718789
CAS No.: 941875-65-6
M. Wt: 401.47
InChI Key: OGLSYDSZGDYZFW-UHFFFAOYSA-N
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Description

4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Scientific Research Applications

4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and antitumor agent.

    Industry: Used in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards of thiazoles can vary depending on their specific structure. Some thiazoles are used as drugs and have been found to have lesser side effects .

Future Directions

Thiazoles have been the subject of extensive research due to their wide range of biological activities. Future research may focus on the design and development of different thiazole derivatives to act as potent drug molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .

This can be done through a nucleophilic substitution reaction where the thiazole derivative reacts with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate .

Finally, the acetamido and benzamide groups are introduced through acylation reactions. The thiazole derivative is first reacted with acetic anhydride to introduce the acetamido group, followed by a reaction with benzoyl chloride to form the benzamide group .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors could also be considered to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide
  • 4-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide
  • 4-(2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)acetamido)benzamide

Uniqueness

4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide is unique due to the presence of the fluorine atom, which can significantly enhance its biological activity and binding affinity compared to other similar compounds. The fluorine atom can also improve the compound’s metabolic stability and reduce its toxicity .

Properties

IUPAC Name

4-[[2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S2/c20-14-5-1-12(2-6-14)10-26-19-23-16(11-27-19)9-17(24)22-15-7-3-13(4-8-15)18(21)25/h1-8,11H,9-10H2,(H2,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLSYDSZGDYZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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